Cyclohexyl 3-methoxypropanoate Cyclohexyl 3-methoxypropanoate
Brand Name: Vulcanchem
CAS No.: 112032-53-8
VCID: VC4909473
InChI: InChI=1S/C10H18O3/c1-12-8-7-10(11)13-9-5-3-2-4-6-9/h9H,2-8H2,1H3
SMILES: COCCC(=O)OC1CCCCC1
Molecular Formula: C10H18O3
Molecular Weight: 186.251

Cyclohexyl 3-methoxypropanoate

CAS No.: 112032-53-8

Cat. No.: VC4909473

Molecular Formula: C10H18O3

Molecular Weight: 186.251

* For research use only. Not for human or veterinary use.

Cyclohexyl 3-methoxypropanoate - 112032-53-8

Specification

CAS No. 112032-53-8
Molecular Formula C10H18O3
Molecular Weight 186.251
IUPAC Name cyclohexyl 3-methoxypropanoate
Standard InChI InChI=1S/C10H18O3/c1-12-8-7-10(11)13-9-5-3-2-4-6-9/h9H,2-8H2,1H3
Standard InChI Key AMSRJRHLEMQROV-UHFFFAOYSA-N
SMILES COCCC(=O)OC1CCCCC1

Introduction

Structural and Molecular Characteristics

Cyclohexyl 3-methoxypropanoate belongs to the ester family, with a molecular formula of C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol . Its structure comprises a cyclohexyl group attached via an ester linkage to a 3-methoxypropanoic acid backbone. Key structural descriptors include:

  • SMILES Notation: COCCC(=O)OC1CCCCC1 , which delineates the methoxy group (-OCH₃) at the third carbon of the propanoate chain and the cyclohexyl ester.

  • InChI Key: AMSRJRHLEMQROV-UHFFFAOYSA-N , providing a standardized identifier for computational and database applications.

The compound’s predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, highlight its gas-phase behavior under varying adduct conditions (Table 1) . These predictions are critical for mass spectrometry-based identification in complex mixtures.

Table 1: Predicted Collision Cross-Section (CCS) Values for Cyclohexyl 3-Methoxypropanoate

Adductm/zPredicted CCS (Ų)
[M+H]⁺187.13288142.8
[M+Na]⁺209.11482152.1
[M-H]⁻185.11832143.6

Physicochemical Properties

Cyclohexyl 3-methoxypropanoate’s properties are influenced by its ester and ether functionalities:

  • Hydrophobicity: The cyclohexyl group imparts significant lipophilicity, suggesting solubility in organic solvents like dichloromethane or ethyl acetate.

  • Thermal Stability: Esters generally exhibit stability up to 150–200°C, making them suitable for high-temperature applications.

  • Spectroscopic Signatures: While experimental NMR data are unavailable, predicted 1H^1\text{H}-NMR peaks include:

    • δ 1.0–1.8 ppm (cyclohexyl protons),

    • δ 3.3 ppm (methoxy -OCH₃),

    • δ 4.1 ppm (ester -OCH₂-) .

Future Research Directions

  • Synthetic Optimization: Developing catalytic systems (e.g., enzymatic esterification) to enhance yield and sustainability.

  • Biological Activity Screening: Evaluating antimicrobial or anticancer properties in vitro.

  • Material Science Applications: Testing as a plasticizer or solvent in polymer formulations.

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